ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
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Description
Ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a chemical compound with the molecular formula C18H22N2O4 and a molecular weight of 330.384 . This product is intended for research use only and is not intended for human or veterinary use.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis and Crystallography
A study focused on the synthesis and characterization of a new pyridazinone derivative, specifically (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate. This derivative was characterized using various spectroscopic methods, and its crystal structure was determined through single-crystal X-ray diffraction. The research highlighted the stability and reactivity of this derivative, providing a foundation for understanding its potential applications in scientific research (Kalai et al., 2021).
Chemoselective Synthesis
Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate was utilized in a chemoselective synthesis process, resulting in a series of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. This process showcased the versatility of the compound for the synthesis of various products in moderate to good yields, emphasizing its potential as a precursor in synthetic organic chemistry (Pretto et al., 2019).
Applications in Material Synthesis
Triphenylphosphine-Catalyzed Reactions
Ethyl 2-arylamino-2-oxo-acetates were utilized in a complex reaction mediated by triphenylphosphine, producing dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This study showcased the chemical reactivity of the compound under specific conditions, contributing to the knowledge of its potential in the synthesis of complex organic molecules (Yavari et al., 2002; Yavari et al., 2005).
Potential Antioxidant Properties
Antioxidant Activity of Seaweed Derived Compounds
The ethyl acetate fraction of red seaweed Hypnea musciformis was studied for its antioxidant properties. The research isolated and characterized substituted aryl meroterpenoids, including compounds structurally similar to the query compound, and assessed their antioxidant activities. This study contributes to understanding the potential health benefits and applications of such compounds in pharmaceutical and food industries (Chakraborty et al., 2016).
properties
IUPAC Name |
ethyl 2-[3-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-16-10-6-14(7-11-16)5-8-15-9-12-17(21)20(19-15)13-18(22)24-4-2/h5-8,10-11H,3-4,9,12-13H2,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGDBLOADOWLAC-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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